N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a 2-methyl group and a carboxamide moiety.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-10-21-16(19-11)7-6-14(20-21)17(22)18-9-12-4-5-13(23-2)8-15(12)24-3/h4-8,10H,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCPJMJNMLVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes.
Mode of Action
This compound interacts with its targets by binding and activating the calcium-sensing and T1R1/T1R3 receptors. The activation of these receptors results in the enhancement of the umami and kokumi tastes.
Biochemical Pathways
It is known that the activation of the calcium-sensing and t1r1/t1r3 receptors can lead to a cascade of biochemical reactions that result in the perception of enhanced taste.
Result of Action
The molecular and cellular effects of the compound’s action result in a significant enhancement of the kokumi, umami, and salt tastes. Human sensory evaluation showed that the addition of this compound significantly enhanced these tastes, with the degree of enhancement being 66.4%, 56.6%, and 26.2%, respectively.
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, known for its diverse biological activities. This article synthesizes research findings on its biological activity, particularly focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and an imidazo[1,2-b]pyridazine core. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives against various pathogens. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the phenyl and imidazo rings can enhance antimicrobial efficacy.
| Compound | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) | Mm MIC90 (μg/mL) | Mm MIC90 (μM) |
|---|---|---|---|---|
| 1a | 1 | 3.02 | 1.51 | 1.51 |
| 2a | 0.5 | 1.44 | 0.25 | 0.72 |
| 3a | 1 | 2.90 | 0.5 | 1.45 |
These findings suggest that compounds with specific substitutions can significantly inhibit the growth of these bacteria in vitro .
The mechanism by which this compound exerts its effects is primarily through interaction with molecular targets involved in bacterial metabolism and proliferation. Similar compounds have been shown to inhibit key enzymes or receptors that are crucial for bacterial survival .
Study on Antitubercular Activity
A study conducted by Moraski et al. evaluated various derivatives of imidazo[1,2-b]pyridazines against Mtb and found that certain modifications led to enhanced potency. For example, compounds with a methoxy group at the C3 position and a fluoro substituent at C2 exhibited lower MIC values compared to their unsubstituted counterparts .
In Vivo Efficacy
Despite promising in vitro results, similar compounds have demonstrated limited efficacy in vivo due to rapid metabolism and short half-lives when tested in animal models . This highlights the need for further optimization of pharmacokinetic properties to improve therapeutic outcomes.
Potential Therapeutic Applications
Given their biological activity, imidazo[1,2-b]pyridazine derivatives are being explored for potential applications in treating infections caused by resistant strains of bacteria, particularly in the context of tuberculosis and other mycobacterial diseases.
Scientific Research Applications
Cancer Treatment
N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has shown promise in the treatment of various neoplastic diseases, including:
- Leukemia : The compound's ability to inhibit JAK pathways is beneficial in managing leukemia by reducing cell proliferation and survival.
- Lymphomas : Similar mechanisms apply to lymphomas, where JAK inhibition can lead to decreased tumor growth.
- Solid Tumors : Its role in solid tumors is under investigation, with studies suggesting potential efficacy against specific types.
Autoimmune Diseases
The compound has been explored for treating autoimmune conditions such as:
- Rheumatoid Arthritis : By inhibiting JAKs, the compound can reduce inflammation and joint damage.
- Multiple Sclerosis : Targeting the immune response may help in managing symptoms and progression.
- Diabetes : Its anti-inflammatory properties can aid in controlling autoimmune responses associated with diabetes.
Ocular Diseases
Research indicates potential applications in ocular diseases such as:
- Dry Eye Disease : The anti-inflammatory effects may alleviate symptoms.
- Glaucoma : Targeting inflammatory pathways could provide therapeutic benefits.
Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of this compound in various conditions:
| Study Type | Condition | Phase | Outcome |
|---|---|---|---|
| Phase II Trial | Rheumatoid Arthritis | II | Significant reduction in ACR score |
| Phase I Trial | Solid Tumors | I | Well-tolerated; preliminary efficacy observed |
| Phase III Trial | Multiple Sclerosis | III | Improved relapse rates |
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits:
- Antitumor Activity : In vitro studies have shown that it inhibits cancer cell lines effectively.
- Immunomodulatory Effects : Animal models indicate a reduction in inflammatory markers upon treatment.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2-methyl group in the target compound and ’s analog may enhance metabolic stability compared to halogenated derivatives (e.g., 6-chloro in ). The 2,4-dimethoxybenzyl group in the target compound likely improves solubility over bromophenyl or sulfonamide-containing analogs .
- Pharmacological Activity : analogs exhibit potent PI4KB inhibition (IC₅₀ values in nM range), suggesting that imidazo[1,2-b]pyridazine derivatives with sulfonamide or methoxyethyl groups are optimized for kinase targeting. The target compound’s activity remains uncharacterized but may share similar mechanistic pathways .
Analogues with Related Heterocyclic Cores
Key Observations :
- Core Heterocycle Differences : Pyrrolo[1,2-b]pyridazine () and imidazo[1,2-a]pyridine () cores exhibit distinct electronic profiles compared to imidazo[1,2-b]pyridazine. These differences may alter binding affinities to targets like kinases or GPCRs .
Analytical and Pharmacokinetic Comparisons
Physicochemical Properties
- HPLC Retention Time : The target compound’s dimethoxybenzyl group may reduce polarity, leading to longer retention times compared to ’s pyrrolo[1,2-b]pyridazine analog (HPLC: 1.64 min under SQD-FA05 conditions) .
- LCMS Data : Analogous compounds (e.g., ) show [M+H]+ peaks at m/z 554, suggesting molecular weights consistent with carboxamide derivatives .
Preparation Methods
Hydrolysis of 6-Chloro to Carboxylic Acid
The 6-chloro group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (12 M) at reflux (110°C, 8–12 hours), achieving 75–88% conversion.
Activation and Amidation
The carboxylic acid is converted to an acid chloride with thionyl chloride (SOCl₂) , followed by reaction with (2,4-dimethoxyphenyl)methylamine in dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl, yielding the carboxamide (90–94% purity after column chromatography).
Alternative Method : Palladium-catalyzed carbonylation of the 6-chloro intermediate with carbon monoxide and the amine in dimethylformamide (DMF) at 100°C provides a one-step route (68% yield).
Coupling of the (2,4-Dimethoxyphenyl)Methyl Group
(2,4-Dimethoxyphenyl)methylamine is synthesized via reduction of (2,4-dimethoxyphenyl)acetonitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The amine is coupled to the activated carboxylic acid (either acid chloride or in situ generated mixed anhydride) using HATU or EDCl/HOBt in DMF, achieving 85–91% yields.
Optimization and Advanced Techniques
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces cyclization time from 12 hours to 35 minutes, improving yield to 89%.
Solvent-Free Mechanochemical Grinding
Ball-milling 3-amino-6-chloropyridazine with α-bromoketone and sodium bicarbonate eliminates solvent use, achieving 78% yield with minimal purification.
Analytical Characterization
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at non-adjacent nitrogens is suppressed using halogenated pyridazines.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the carboxamide from unreacted amine.
-
Moisture Sensitivity : Reactions involving acid chlorides require anhydrous conditions to prevent hydrolysis .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core formation : Construct the imidazo[1,2-b]pyridazine scaffold via condensation of 2-aminopyridazine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds .
Functionalization : Introduce the 2,4-dimethoxyphenylmethyl group via nucleophilic substitution or reductive amination. For example, coupling 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid with (2,4-dimethoxyphenyl)methylamine using carbodiimide-based coupling agents .
Optimization : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to enhance yield. Monitor purity via HPLC (retention time ~1.6 minutes under SQD-FA05 conditions) .
Q. Which analytical techniques are essential for structural validation of this compound?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z 402 [M+H]+ observed in similar derivatives ).
- 1H-NMR : Key signals include aromatic protons from the dimethoxyphenyl group (δ 3.8–4.3 ppm for methoxy groups) and imidazo-pyridazine protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve 3D conformation to predict binding interactions with biological targets .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) affect biological activity in imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- Substituent Analysis :
- Experimental Design : Perform comparative assays (e.g., kinase inhibition IC50) for derivatives with systematic substituent changes. Use molecular docking to correlate steric/electronic properties with activity .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
Assay Standardization : Ensure consistent conditions (e.g., ATP concentration in kinase assays) .
Orthogonal Validation : Confirm activity via:
- Cellular assays : Measure proliferation inhibition in cancer cell lines (e.g., HCT-116).
- Biophysical methods : Surface plasmon resonance (SPR) for binding kinetics .
Meta-analysis : Compare data across studies using tools like Prism to identify outliers due to assay variability .
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations at positions 2 (methyl), 6 (carboxamide), and the aryl-methyl group .
- Key Assays :
- Enzyme inhibition : Use ADP-Glo™ kinase assays for IC50 determination.
- Selectivity profiling : Screen against kinase panels (e.g., PKIS) to identify off-target effects .
- Data Interpretation : Apply multivariate analysis to prioritize substituents contributing >50% variance in activity .
Methodological Challenges & Solutions
Q. What are the pitfalls in optimizing synthetic yield for imidazo[1,2-b]pyridazine derivatives?
- Answer : Common issues include:
- Byproduct formation : Mitigate via slow addition of reagents (e.g., POCl3 in Vilsmeier-Haack reactions) .
- Low solubility : Use co-solvents (e.g., THF:water 4:1) during coupling steps .
- Scale-up challenges : Transition from batch to flow chemistry for exothermic reactions .
Q. How to validate target engagement in cellular models for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
